Lipophilicity Differentiation vs. 3‑Methyl‑5‑hydroxy‑2(1H)‑pyrazinone
5‑Hydroxy‑6‑(pent‑4‑en‑1‑yl)pyrazin‑2(1H)‑one exhibits a consensus LogP of 0.98 compared with a calculated XLogP of ‒0.5 for 5‑hydroxy‑3‑methylpyrazin‑2(1H)‑one (CAS 102694‑22‑4), representing an increase of approximately 1.5 log units attributable to the extended pentenyl side‑chain [1]. The more lipophilic profile suggests superior passive membrane permeability potential, a key consideration in cell‑based phenotypic screening and early drug‑discovery programmes.
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | Consensus LogP = 0.98 [1] |
| Comparator Or Baseline | 5‑Hydroxy‑3‑methylpyrazin‑2(1H)‑one, calculated XLogP = ‒0.5 |
| Quantified Difference | ΔLogP ≈ +1.5 (target more lipophilic) |
| Conditions | Computed values from authoritative cheminformatics databases; not experimentally determined. |
Why This Matters
A LogP increase of ~1.5 units can translate to substantially higher membrane permeability, making the pentenyl analog a more suitable candidate for cell‑based assays where methyl‑substituted pyrazinones may suffer from poor cellular uptake.
- [1] Chemsrc. CAS 187997‑07‑5 Data Sheet (LogP 0.98420). Updated 2024‑09‑20. View Source
